(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid
CAS No.:
Cat. No.: VC17982633
Molecular Formula: C13H13NO7
Molecular Weight: 295.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO7 |
|---|---|
| Molecular Weight | 295.24 g/mol |
| IUPAC Name | [(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m1/s1 |
| Standard InChI Key | ULTSJNOQNKVDBM-UTUOFQBUSA-N |
| Isomeric SMILES | C1CO[C@@H]2[C@H]1[C@@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound belongs to the class of carbonate esters, with the molecular formula C₁₃H₁₃NO₇ and a molecular weight of 295.24 g/mol . Its structure features a hexahydrofuro[2,3-b]furan core, a bicyclic system comprising two fused tetrahydrofuran rings. The stereochemical designation (3S,3aR,6aS) indicates specific spatial arrangements at the 3rd, 3a-th, and 6a-th positions, which critically influence its reactivity and interactions . The 4-nitrophenyl group attached via a carbonate ester linkage introduces electrophilic character, making it a candidate for nucleophilic substitution reactions .
Table 1: Physical and Chemical Properties
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid involves multi-step processes emphasizing stereochemical control. A patented method outlines the coupling of a hexahydrofurofuran derivative with a 4-nitrophenyl carbonate precursor under controlled conditions . Critical steps include:
-
Deprotection and Activation: Removal of protective groups from intermediates using solvents like tetrahydrofuran (THF) or dichloromethane, often in the presence of acids such as HCl .
-
Carbamoylation: Reaction with 4-nitrophenyl chloroformate in aprotic solvents (e.g., acetonitrile) at temperatures between -10°C and 20°C to form the carbonate ester .
-
Stereochemical Purity: Enantioselective techniques, such as asymmetric hydrogenation or enzymatic resolution, ensure the desired (3S,3aR,6aS) configuration .
Process Optimization
Industrial-scale production prioritizes solvent selection and temperature control to maximize yield. For example, refluxing in THF at 60–80°C enhances reaction kinetics, while ice-water quenching isolates the product . Challenges include minimizing racemization and byproduct formation, addressed via chromatographic purification or recrystallization .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the synthesis of HIV protease inhibitors, notably darunavir . The hexahydrofurofuran moiety mimics natural peptide substrates, enabling selective binding to viral enzymes. The 4-nitrophenyl group acts as a leaving group, facilitating covalent bond formation with target proteins .
Mechanistic Insights
In drug design, the carbonate ester’s electrophilicity allows for controlled release of active agents. For instance, under physiological conditions, nucleophilic attack by water or amines cleaves the carbonate linkage, generating therapeutic metabolites . This property is exploited in prodrug formulations to enhance bioavailability.
| Supplier | Location | Advantage |
|---|---|---|
| J & K SCIENTIFIC LTD. | China | Broad catalog (76/100) |
| Shenzhen Polymeri Biochemical Tech. | China | Custom synthesis (58/100) |
| Energy Chemical | China | Bulk production (58/100) |
| QUALITY CONTROL SOLUTIONS LTD. | China | Analytical support (58/100) |
Pricing varies based on purity (typically 98–99%) and order volume, with research-grade quantities averaging $200–500 per gram .
Challenges and Future Directions
Stereochemical Complexity
Achieving high enantiomeric excess remains a hurdle due to the compound’s multiple stereocenters. Advances in asymmetric catalysis, such as organocatalytic methods, could streamline synthesis .
Expanding Therapeutic Applications
Ongoing research explores its utility beyond antivirals, including as a linker in antibody-drug conjugates (ADCs) or a monomer in biodegradable polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume